molecular formula C14H13N3S B1448029 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile CAS No. 1428233-42-4

2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile

Cat. No. B1448029
CAS RN: 1428233-42-4
M. Wt: 255.34 g/mol
InChI Key: IANLNXOPGMYAJF-UHFFFAOYSA-N
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Description

2-Amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile (ABTPC) is a heterocyclic compound that has been studied for its potential applications in the pharmaceutical and medical industries. ABTPC is a derivative of thienopyrroles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. ABTPC has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In recent years, ABTPC has become an important research topic due to its potential applications in the medical and pharmaceutical industries.

Scientific Research Applications

2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile has been studied for its potential applications in the medical and pharmaceutical industries. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile has been investigated for its potential to inhibit the growth of various types of cancer cells. It has also been studied for its ability to inhibit the growth of bacteria and fungi. Furthermore, 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile has been studied for its potential to act as a vasodilator and as an anti-oxidant.

Mechanism of Action

The exact mechanism of action of 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile is not yet fully understood. However, it is believed to act by binding to certain proteins and enzymes in the human body. This binding is thought to inhibit the activity of these proteins and enzymes, which can lead to the biological activities of 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile. In particular, it is thought to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile is known to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It is also believed to have vasodilatory and anti-oxidant effects. In addition, 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile has been found to inhibit the growth of various types of cancer cells. Furthermore, it has been studied for its potential to act as an anti-tumor agent and to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The use of 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile in laboratory experiments has several advantages. First, it is a relatively inexpensive compound to obtain and is easily synthesized. Second, its biological activities are well-documented, making it an ideal candidate for studying various biological processes. Finally, its mechanism of action is relatively well-understood, making it an ideal compound for studying the effects of specific drugs and compounds on the human body.
However, there are some limitations to using 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile in laboratory experiments. First, its anti-tumor and anti-microbial activities are not yet fully understood, making it difficult to assess its efficacy in treating certain diseases. Second, its effects on the human body are not yet fully understood, making it difficult to predict its potential side effects. Finally, its mechanism of action is not yet fully understood, making it difficult to assess its potential applications in the medical and pharmaceutical industries.

Future Directions

The potential applications of 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile in the medical and pharmaceutical industries are vast. Further research is needed to better understand its mechanism of action and its effects on the human body. Additionally, further research is needed to assess its potential applications in the treatment of various diseases, including cancer, bacterial infections, and fungal infections. Further studies are also needed to assess its potential side effects and to determine the most effective dosage. Finally, further research is needed to assess its potential as a vasodilator and as an anti-oxidant.

properties

IUPAC Name

2-amino-5-benzyl-4,6-dihydrothieno[2,3-c]pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c15-6-11-12-8-17(9-13(12)18-14(11)16)7-10-4-2-1-3-5-10/h1-5H,7-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANLNXOPGMYAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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